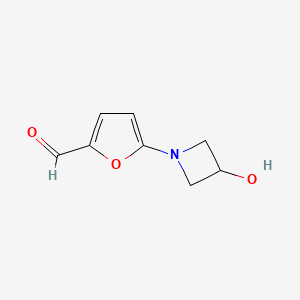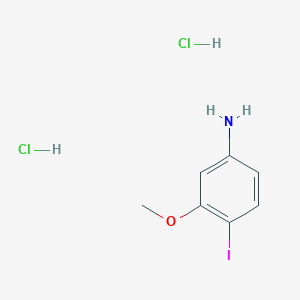![molecular formula C14H24N2O2 B13190144 1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol](/img/structure/B13190144.png)
1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol is a complex organic compound featuring a cyclohexane ring substituted with a methyl group and a hydroxyl group, along with a 1,2,4-oxadiazole ring substituted with a tert-butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the cyclohexane ring. One common method involves the cyclization of an amidoxime with an appropriate nitrile in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) . The reaction is carried out in a solvent like dimethylformamide (DMF) under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the oxadiazole ring may produce an amine derivative.
Aplicaciones Científicas De Investigación
1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
- tert-Butyl (3-cyclopropyl-1,2,4-oxadiazol-5-yl)methylcarbamate
- tert-Butyl (3-phenyl-1,2,4-oxadiazol-5-yl)methylcarbamate
- tert-Butyl (3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methylcarbamate
Comparison: 1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol is unique due to the presence of the cyclohexane ring, which imparts specific steric and electronic properties. This distinguishes it from other similar compounds that may have different substituents or ring structures, leading to variations in their chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C14H24N2O2 |
|---|---|
Peso molecular |
252.35 g/mol |
Nombre IUPAC |
1-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol |
InChI |
InChI=1S/C14H24N2O2/c1-10-5-7-14(17,8-6-10)9-11-15-12(16-18-11)13(2,3)4/h10,17H,5-9H2,1-4H3 |
Clave InChI |
WHTFWWVWHKKUGG-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)(CC2=NC(=NO2)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol](/img/structure/B13190101.png)
![1-Amino-3-[1-(aminomethyl)cyclohexyl]propan-2-ol](/img/structure/B13190109.png)

![5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde](/img/structure/B13190123.png)
![(2S,5R)-2-(Bromomethyl)-5-[3-(trifluoromethyl)phenyl]oxane](/img/structure/B13190132.png)


![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoic acid](/img/structure/B13190139.png)
